molecular formula C13H24O B15178521 Octahydro-8,8-dimethylnaphthalene-1-methanol CAS No. 93840-26-7

Octahydro-8,8-dimethylnaphthalene-1-methanol

Cat. No.: B15178521
CAS No.: 93840-26-7
M. Wt: 196.33 g/mol
InChI Key: AWBKAHZYBYMGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-8,8-dimethylnaphthalene-1-methanol is a bicyclic monoterpene alcohol with the molecular formula C₁₃H₂₂O. Its structure comprises a fully saturated naphthalene ring system substituted with two methyl groups at the 8,8-positions and a hydroxymethyl group at the 1-position. For example, the aldehyde analog octahydro-8,8-dimethyl-2-naphthalenecarboxaldehyde (CAS 68738-94-3, EINECS 272-119-8) shares the same bicyclic framework and methyl substituents but differs in functional group (aldehyde vs. methanol) and substitution position .

This compound is likely used in fragrance formulations, as many octahydro-naphthalene derivatives (e.g., octahydrocoumarin, octahydro-tetramethyl-methanoazulene) are restricted to perfumery applications due to their stability and aromatic profiles .

Properties

CAS No.

93840-26-7

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

(8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalen-1-yl)methanol

InChI

InChI=1S/C13H24O/c1-13(2)8-4-7-10-5-3-6-11(9-14)12(10)13/h10-12,14H,3-9H2,1-2H3

InChI Key

AWBKAHZYBYMGQQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2C1C(CCC2)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of octahydro-8,8-dimethylnaphthalene-1-methanol typically involves the hydrogenation of 8,8-dimethylnaphthalene-1-methanol. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods: : In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of octahydro-8,8-dimethylnaphthalene-1-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Octahydro-8,8-dimethyl-2-naphthalenecarboxaldehyde (CAS 68738-94-3)

  • Molecular Formula : C₁₃H₂₀O
  • Key Differences: The aldehyde group at position 2 introduces higher electrophilicity compared to the methanol group, making it more reactive in nucleophilic additions (e.g., forming Schiff bases). Lower polarity due to the absence of a hydroxyl group, resulting in reduced hydrogen-bonding capacity .

Naphthalen-1-ylmethanol (CCDC 2051428)

  • Molecular Formula : C₁₁H₁₀O
  • Key Differences :
    • Unsaturated naphthalene ring system versus fully hydrogenated octahydro framework.
    • Planar aromatic structure enhances π-π stacking interactions, whereas the saturated bicyclic system of octahydro derivatives improves thermal stability .

Octahydro-8,8-dimethylnaphthalene-1-methyl acetate

  • Molecular Formula : C₁₅H₂₄O₂ (inferred from esterification)
  • Key Differences: The acetate ester group increases hydrophobicity and volatility compared to the polar methanol group. Susceptible to hydrolysis under acidic or basic conditions, unlike the more stable alcohol .

Positional Isomerism

Octahydro-5,5-dimethyl-2-naphthalenecarboxaldehyde (CAS 68738-96-5)

  • Molecular Formula : C₁₃H₂₀O
  • Key Differences :
    • Methyl groups at positions 5,5 instead of 8,8 alter steric effects and ring conformation.
    • Positional changes influence odor profiles in fragrance applications .

Physicochemical Properties

Compound Functional Group Boiling Point (°C)* Polarity Key Applications
Octahydro-8,8-dimethylnaphthalene-1-methanol −OH (methanol) ~250–280 High Perfumery, stabilizer
Octahydro-8,8-dimethyl-2-naphthalenecarboxaldehyde −CHO (aldehyde) ~220–240 Moderate Fragrance additives
Naphthalen-1-ylmethanol −OH (methanol) 285–290 High Crystal engineering

*Estimated based on analogous structures.

Biological Activity

Octahydro-8,8-dimethylnaphthalene-1-methanol, also known as 1,2,3,4,5,6,7,8-octahydro-8,8-dimethylnaphthalene-1-methanol or by its chemical identifiers such as CAS number 68738-94-3, is a compound with notable biological activities. This article reviews the biological activity of this compound, focusing on its genotoxicity, sensitization potential, and other relevant pharmacological effects.

Chemical Structure and Properties

This compound is a bicyclic compound derived from naphthalene. Its molecular formula is C12H18OC_{12}H_{18}O, and it exhibits a complex structure that contributes to its biological properties.

Genotoxicity Assessment

Recent studies have evaluated the genotoxic potential of this compound. In a bacterial reverse mutation assay (Ames test), it was found to be non-mutagenic. Specifically, Salmonella typhimurium strains treated with the compound at concentrations up to 250 μg/plate showed no significant increase in revertant colonies compared to controls . Additionally, an in vitro micronucleus assay conducted on human peripheral blood lymphocytes indicated no clastogenic activity at concentrations up to 90 μg/mL .

Sensitization Potential

The sensitization potential of this compound has been investigated using various methods. In a murine local lymph node assay (LLNA), it exhibited sensitizing properties with an effective concentration (EC3) value of 4.2% . However, human maximization tests showed no skin sensitization reactions among volunteers exposed to high concentrations of the compound (up to 5078 μg/cm²) in various formulations . This suggests that while there may be some sensitizing potential in animal models, human responses could differ significantly.

Pharmacological Activities

Anti-inflammatory and Antioxidant Effects:
Research indicates that compounds similar to this compound possess anti-inflammatory and antioxidant properties. For instance, essential oils containing similar structures have demonstrated protective effects against inflammatory diseases such as ulcerative colitis in animal models . These effects are often attributed to the ability of such compounds to reduce oxidative stress and modulate inflammatory pathways.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Findings
Genotoxicity Non-mutagenic in Ames test; negative in micronucleus assay
Sensitization Moderate sensitizer in LLNA; no reactions in human tests at high concentrations
Anti-inflammatory Similar compounds show protective effects against inflammatory bowel disease
Antioxidant Exhibits antioxidant activity; reduces oxidative stress markers

Case Studies

In a study examining the protective effects of essential oils rich in compounds like this compound on ulcerative colitis induced by dextran sodium sulfate (DSS), significant improvements were noted in colon length and histological damage compared to untreated controls. The treated groups exhibited enhanced antioxidant enzyme activities (e.g., GSH and SOD) and reduced malondialdehyde (MDA) levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.